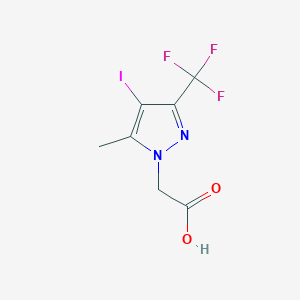
2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is a complex organic compound characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the iodination of a pyrazole derivative, followed by the introduction of the trifluoromethyl group and subsequent acetic acid functionalization. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and reduce production costs.
化学反応の分析
Types of Reactions
2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
類似化合物との比較
Similar Compounds
2-(4-iodo-5-methyl-1H-pyrazol-1-yl)acetic acid: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
2-(4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid: Substitution of iodine with chlorine can lead to different chemical properties and applications.
Uniqueness
The presence of the trifluoromethyl group in 2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid imparts unique chemical and biological properties, making it distinct from other similar compounds. This group enhances the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties in medicinal applications.
特性
分子式 |
C7H6F3IN2O2 |
|---|---|
分子量 |
334.03 g/mol |
IUPAC名 |
2-[4-iodo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C7H6F3IN2O2/c1-3-5(11)6(7(8,9)10)12-13(3)2-4(14)15/h2H2,1H3,(H,14,15) |
InChIキー |
JQKBROTXLWGZMO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CC(=O)O)C(F)(F)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


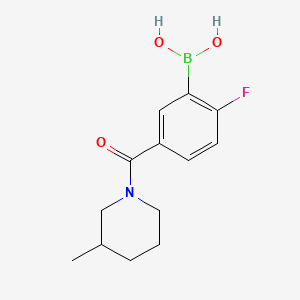
![(2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B13428963.png)
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamide](/img/structure/B13428970.png)
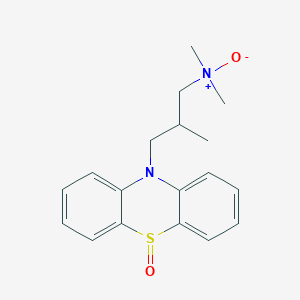


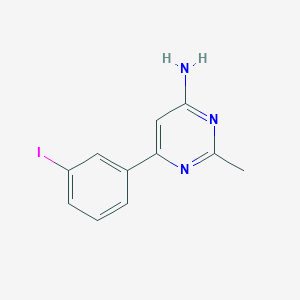
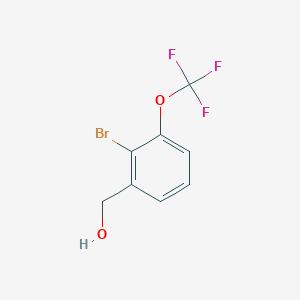
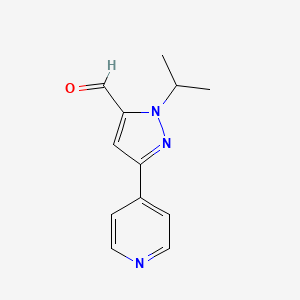
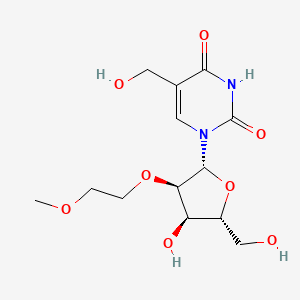
![(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13429019.png)
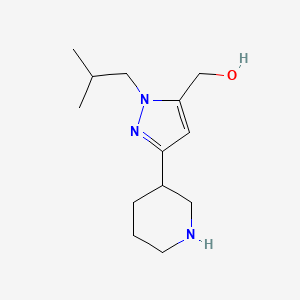
![N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B13429022.png)

